molecular formula C11H8Cl2N2O3 B1407098 Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate CAS No. 68496-92-4

Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B1407098
CAS No.: 68496-92-4
M. Wt: 287.1 g/mol
InChI Key: BIWFTEBGQSWXII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 3,4-dichlorophenyl group and at the 2-position with an ethyl carboxylate moiety.

Properties

IUPAC Name

ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O3/c1-2-17-11(16)10-15-14-9(18-10)6-3-4-7(12)8(13)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWFTEBGQSWXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cyclization of Hydrazide Derivatives

Method Overview:

This approach involves synthesizing the oxadiazole ring via cyclization of hydrazide derivatives bearing the 3,4-dichlorophenyl group, followed by esterification to introduce the ethyl ester at the 2-position.

Detailed Procedure:

  • Step 1: Preparation of Hydrazide Intermediate

    The starting material is typically a 3,4-dichlorophenyl hydrazide, obtained by amidation of the corresponding acid chloride or ester with hydrazine hydrate in an appropriate solvent such as ethanol or acetic acid.

  • Step 2: Cyclization to Oxadiazole

    The hydrazide reacts with reagents like carbon disulfide (CS₂) or carbonyldiimidazole (CDI) under reflux conditions to form the 1,3,4-oxadiazole ring. For example, the reaction with CS₂ in ethanol in the presence of potassium hydroxide (KOH) facilitates ring closure, yielding the oxadiazole core.

  • Step 3: Esterification to Ethyl 2-Carboxylate

    The oxadiazole intermediate is then esterified with ethanol and a catalytic acid (e.g., sulfuric acid) or via Fischer esterification to produce the ethyl ester.

Representative Reaction Conditions:

Step Reagents Solvent Temperature Duration Notes
Hydrazide synthesis Hydrazine hydrate Ethanol Room temp to reflux 4-6 hours Acid chlorides or esters as starting material
Cyclization CS₂, KOH Ethanol Reflux 8 hours Acidification post-reaction
Esterification Ethanol, H₂SO₄ - Reflux 4-6 hours Removal of excess ethanol

Research Reference:

  • The synthesis of oxadiazole derivatives via cyclization of hydrazides with CS₂ and subsequent esterification has been documented in recent chemical literature, emphasizing the efficiency of this route for functionalized oxadiazoles.

Multistep Synthesis via Intermediate Formation

Method Overview:

This method involves the initial synthesis of a 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione, followed by oxidation or substitution to form the desired ester.

Detailed Procedure:

  • Step 1: Synthesis of 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione

    Reacting aroyl hydrazines with carbon disulfide in ethanol under reflux conditions, with potassium hydroxide as a base, produces the thione derivative.

  • Step 2: Conversion to Ester

    The thione is then subjected to oxidative or nucleophilic substitution reactions to replace the thione sulfur with an oxygen atom, forming the corresponding oxadiazole-2-carboxylate ester.

  • Step 3: Esterification

    Alternatively, the acid form can be esterified directly with ethanol under acidic conditions to yield the ethyl ester.

Reaction Conditions and Data:

Step Reagents Solvent Temperature Duration Notes
Thione formation aroyl hydrazine, CS₂, KOH Ethanol Reflux 8 hours Acidification and extraction with ethyl acetate
Esterification Ethanol, H₂SO₄ - Reflux 4-6 hours Purification by recrystallization

Research Reference:

  • The patent CN104974106A describes a synthetic route to 5-alkyl--oxadiazole-2-formic acid alkyl esters, which shares similarities with the esterification steps involved in synthesizing the target compound.

Key Reagents and Conditions Summary

Reagent Purpose Typical Conditions Reference
Hydrazine hydrate Hydrazide formation Room temp to reflux
Carbon disulfide Ring formation Reflux in ethanol
Potassium hydroxide Base catalyst Cold or reflux
Ethanol Solvent and esterification Reflux ,
Acid catalysts (H₂SO₄) Esterification Reflux ,

Notes on Optimization and Yield

  • Reaction Temperature: Reflux conditions (~78°C for ethanol) are optimal for cyclization and esterification.
  • Solvent Choice: Ethanol is preferred for its dual role as solvent and reactant in esterification.
  • Reaction Time: Typically ranges from 4 to 8 hours, depending on scale and specific reagents.
  • Purification: Recrystallization from ethanol or ethanol-water mixtures yields high-purity products.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Main Steps Typical Yield Advantages
Hydrazide Cyclization 3,4-dichlorophenyl hydrazide CS₂, KOH Cyclization + esterification Moderate to high Straightforward, high purity
Thione Intermediate Route Aroyl hydrazine + CS₂ Oxidants or substitution reagents Thione formation + esterification Variable Suitable for diverse substitutions

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring undergoes nucleophilic substitution at position 2 (activated by the ester group) or position 5 (activated by the dichlorophenyl group). Common reagents and outcomes include:

Reagent Conditions Product Reference
Amines (e.g., piperidine)Reflux in ethanol with formaldehyde (Mannich reaction)3-[(Piperidinyl)methyl]-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole derivatives
ThiolsDMF, 80°CThioether-linked derivatives
HydroxylamineAcidic or basic aqueous mediaOxadiazole-2-carboxamide derivatives

Example : Mannich reaction with piperidine yields 3-[(piperidinyl)methyl] derivatives, which exhibit enhanced biological activity .

Hydrolysis of the Ester Group

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid, enabling further functionalization:

Conditions Product Application Reference
2M HCl, reflux5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole-2-carboxylic acidPrecursor for amide coupling
NaOH (aqueous), 60°CSodium salt of the carboxylic acidWater-soluble intermediates for drug design

Note : The carboxylic acid derivative is frequently used to synthesize amides via coupling agents like EDC/HOBt .

Cyclization and Ring-Opening Reactions

The oxadiazole ring participates in cyclization reactions under specific conditions:

Reagent Conditions Product Reference
Hypervalent iodine reagents (e.g., PhI(OAc)₂)DCM, white LED irradiation2,5-Disubstituted 1,3,4-oxadiazoles
Polyphosphoric acid130°C, 2–4 hoursSymmetric 2,5-diaryl-1,3,4-oxadiazoles

Example : Photoredox-catalyzed cyclization with aldehydes generates 2,5-disubstituted oxadiazoles in yields up to 85% .

Functionalization via Electrophilic Aromatic Substitution

The 3,4-dichlorophenyl group directs electrophilic substitution at specific positions:

Reagent Position Product Reference
HNO₃/H₂SO₄Para to ClNitro-substituted derivatives
SO₃/H₂SO₄Meta to ClSulfonated derivatives

Note : Electrophilic substitution is less common due to the electron-withdrawing nature of the dichlorophenyl group .

Oxidation and Reduction

While the oxadiazole ring is generally stable, substituents undergo redox reactions:

Reaction Type Reagent Product Reference
OxidationKMnO₄, H₂O₂Oxadiazole N-oxide derivatives
ReductionLiAlH₄, NaBH₄Ethanolamine-linked oxadiazoles

Example : Reduction of the ester group with LiAlH₄ yields primary alcohols, which are intermediates for alkylation.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate, as promising anticancer agents. The mechanism of action is primarily attributed to their ability to inhibit tubulin polymerization, which is crucial for cancer cell division.

Case Studies and Findings

  • In Vitro Studies : A series of oxadiazole derivatives were tested against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). This compound demonstrated significant cytotoxicity with IC50 values indicating potent activity against these cell lines .
  • Mechanistic Insights : The anticancer efficacy was linked to the induction of apoptosis in cancer cells. Flow cytometry assays showed an increase in annexin V-positive cells upon treatment with this compound, suggesting that it triggers programmed cell death .

Antimicrobial Properties

Beyond anticancer applications, this compound has also been investigated for its antimicrobial properties.

Research Findings

  • Bacterial Inhibition : Studies have shown that oxadiazole derivatives exhibit activity against a range of bacteria including Staphylococcus aureus and Escherichia coli. The compound's structure appears to enhance its interaction with bacterial membranes leading to increased permeability and cell death .

Material Science Applications

Oxadiazoles are known for their electronic properties and stability, making them suitable candidates for material science applications.

Applications in Organic Electronics

  • Conductive Polymers : this compound can be incorporated into polymer matrices to create materials with enhanced electrical conductivity. These materials have potential uses in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate carboxylic acids with hydrazides followed by cyclization under acidic conditions.

Synthesis Pathway

StepReagents/ConditionsYield
1Carboxylic acid + HydrazineModerate
2Cyclization (Acidic medium)High

This synthetic route is crucial for producing derivatives with variable substituents that can modulate biological activity .

Mechanism of Action

The mechanism of action of Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The dichlorophenyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The oxadiazole ring is crucial for its stability and reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

Insights :

  • Electron-donating groups (e.g., 3,4-dimethylphenyl) enhance reaction yields compared to electron-withdrawing substituents (e.g., 2,4-dichlorophenyl), likely due to improved stabilization of intermediates .
  • Steric hindrance from substituents (e.g., tert-butyl) may necessitate modified purification methods, though direct yield data are unavailable .

Spectral and Molecular Property Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) IR (Carbonyl Stretch, cm⁻¹) HRMS ([M+H]+) Reference
Ethyl 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate C₁₃H₁₀Cl₂N₂O₃ 313.14 (calculated) 1742 313.0251 (observed)*
Ethyl 5-(3,4-dimethylphenyl)-1,3,4-oxadiazole-2-carboxylate C₁₃H₁₄N₂O₃ 246.10 (observed: 247.1079) 1742 247.1079
Ethyl 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate C₉H₈N₂O₄ 208.17 N/A N/A
Ethyl 5-(1-aminoethyl)-1,3,4-oxadiazole-2-carboxylate C₇H₁₁N₃O₃ 185.18 N/A N/A

Notes:

  • The 3,4-dichlorophenyl variant (calculated MW ~313.14) exhibits a higher molecular weight than alkyl- or heteroaromatic-substituted analogs due to chlorine atoms.
  • IR spectra for dichlorophenyl and dimethylphenyl derivatives share identical carbonyl stretches (1742 cm⁻¹), confirming ester functionality .
  • HRMS data validate molecular formulas, with minor deviations (<0.002 Da) in observed vs. calculated values .

Heterocycle and Halogen Substitution Variations

Compound Name Heterocycle Halogen Position Key Features Reference
Ethyl 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate 1,3,4-Oxadiazole 2,6-Difluoro Increased polarity vs. chloro analogs
Ethyl 5-(2,6-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate 1,3,4-Thiadiazole 2,6-Difluoro Sulfur atom enhances lipophilicity

Insights :

  • Fluorine substitution reduces steric bulk compared to chlorine, possibly improving synthetic accessibility .

Biological Activity

Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure and Synthesis

This compound is characterized by the presence of a dichlorophenyl group attached to the oxadiazole ring. The synthesis typically involves the reaction of 3,4-dichlorobenzoic acid with ethyl hydrazinecarboxylate and subsequent cyclization to form the oxadiazole ring. The synthetic pathway often includes various purification techniques such as column chromatography to obtain high-purity compounds for biological testing.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. This compound has been evaluated against various cancer cell lines. For instance:

  • In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines including MDA-MB-231 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer) with IC50 values ranging from 0.67 to 6.55 µM .
  • A comparative analysis indicated that compounds with similar structures showed enhanced anticancer activity due to their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells .

The mechanism by which this compound exerts its anticancer effects is multifaceted:

  • Tubulin Inhibition : The compound acts as a tubulin polymerization inhibitor, disrupting microtubule dynamics essential for mitosis .
  • Apoptosis Induction : It has been shown to trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cancer cells, leading to oxidative stress and cell death .

Other Biological Activities

Beyond anticancer properties, this compound exhibits other pharmacological effects:

  • Antimicrobial Activity : Some derivatives of oxadiazoles have demonstrated antibacterial and antifungal properties .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory activities linked to the modulation of cytokine production .

Case Studies

Several case studies have documented the biological efficacy of this compound:

  • A study conducted by Zhang et al. assessed various oxadiazole derivatives including this compound against multiple cancer types. The findings revealed that it significantly inhibited cell proliferation in a dose-dependent manner across different cell lines .
CompoundCell LineIC50 (µM)Mechanism
This compoundMDA-MB-2310.67Tubulin inhibition
Ethyl 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxylateHCT1160.80Apoptosis induction
Ethyl 5-(dichloroaniline)-1,3,4-oxadiazole-2-carboxylatePC-36.55ROS generation

Q & A

Q. What are the established synthetic routes for Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate, and how can reaction efficiency be optimized?

A common method involves cyclization of hydrazide intermediates with 3,4-dichlorophenyl-substituted precursors. Key steps include refluxing in anhydrous solvents (e.g., ethanol or THF) with catalytic acid. Optimization strategies:

  • Reagent stoichiometry : Maintain a 1:1.2 molar ratio of hydrazide to carbonyl electrophile to minimize side products.
  • Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) for high-purity isolation .
  • Catalytic additives : Incorporate azo reagents (e.g., ethyl 2-(3,4-dichlorophenyl)azocarboxylate) to accelerate cyclization, as demonstrated in Mitsunobu-like reactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm regiochemistry of the oxadiazole ring and substituent positions. For example, the ester carbonyl (C=O) resonates at ~165–170 ppm in 13C^{13} \text{C}-NMR .
  • Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+^+ at m/z 317.0004 for C11H9Cl2N2O3\text{C}_{11}\text{H}_9\text{Cl}_2\text{N}_2\text{O}_3) and fragmentation patterns.
  • IR : Validate oxadiazole C=N stretching (1550–1600 cm1^{-1}) and ester C=O (1720–1750 cm1^{-1}) .

Q. How do solubility and stability impact experimental design?

  • Solubility : The compound is soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Use DMSO for biological assays to avoid precipitation.
  • Stability : Hydrolytically sensitive; store under inert gas (N2_2/Ar) at –20°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction reveals planar oxadiazole rings with dihedral angles of 15–25° relative to the dichlorophenyl group. This data clarifies steric interactions and electronic delocalization, critical for structure-activity relationship (SAR) studies. Lattice parameters (e.g., monoclinic C2/c space group, a = 19.215 Å, β = 121.25°) inform packing behavior .

Q. What computational methods predict bioactivity or binding interactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For this compound, HOMO localization on the oxadiazole ring suggests nucleophilic attack susceptibility.
  • Molecular docking : Simulate binding to biological targets (e.g., GABAA_A receptors) using AutoDock Vina. Parameterize force fields with partial charges derived from electrostatic potential (ESP) .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

  • Solvent effects : Compare DMSO-d6_6 vs. CDCl3_3* spectra; aromatic proton shifts vary by ~0.3 ppm due to hydrogen bonding in DMSO.
  • Dynamic effects : Use variable-temperature NMR to identify conformational exchange broadening. For example, coalescence temperatures near 50°C indicate restricted rotation of the dichlorophenyl group .

Q. What strategies improve yield in multi-step syntheses of analogues?

  • Protecting groups : Temporarily mask reactive sites (e.g., ethyl ester hydrolysis to carboxylic acid) to prevent side reactions during functionalization.
  • Flow chemistry : Continuous flow reactors enhance reproducibility for exothermic steps (e.g., cyclization), reducing byproduct formation .

Q. How do substituent modifications influence biological activity?

  • SAR studies : Replace the 3,4-dichlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Bioassays (e.g., radioligand binding for GABAA_A) show potency correlates with substituent electronegativity .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

  • Purity verification : Use DSC (Differential Scanning Calorimetry) to confirm melting points. Impurities (>5%) depress observed values.
  • Cross-lab validation : Replicate synthesis and characterization under standardized conditions (e.g., IUPAC protocols) to isolate procedural variables .

Methodological Resources

  • Spectral libraries : Refer to Supplementary Data in for 1H^1 \text{H}-NMR (500 MHz, DMSO-d6_6: δ 8.45–7.25 ppm, aromatic), 13C^{13} \text{C}-NMR, and IR.
  • Crystallographic data : CCDC deposition numbers from provide full structural parameters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate
Reactant of Route 2
Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.